3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Description
The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a fluorophenyl group, a methylphenyl group, and a methyl group attached to it.
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrimidine derivatives can be synthesized through various methods, including the Biginelli reaction . The Biginelli reaction is a multiple-component chemical reaction that creates 3,4-dihydropyrimidin-2(1H)-ones from ethyl acetoacetate, benzaldehyde (substituted benzaldehydes can also be used), and urea .Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine core, with the various functional groups attached at the appropriate positions. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen .Chemical Reactions Analysis
Pyrimidine and its derivatives are involved in a wide range of chemical reactions. They are used as building blocks in the synthesis of natural compounds such as vitamins, liposacharides, and antibiotics .Mechanism of Action
Future Directions
The future directions for research on this compound could include further exploration of its potential biological activities and the development of synthesis methods for this and related compounds. Pyrimidine derivatives are of significant interest in drug discovery due to their diverse biological potential .
Properties
CAS No. |
845799-17-9 |
---|---|
Molecular Formula |
C24H24FN5O2 |
Molecular Weight |
433.487 |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H24FN5O2/c1-15-4-10-19(11-5-15)28-12-16(2)13-29-20-21(26-23(28)29)27(3)24(32)30(22(20)31)14-17-6-8-18(25)9-7-17/h4-11,16H,12-14H2,1-3H3 |
InChI Key |
YRBQJXZIJQNQKF-UHFFFAOYSA-N |
SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F)C5=CC=C(C=C5)C |
solubility |
not available |
Origin of Product |
United States |
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